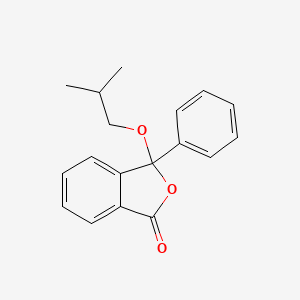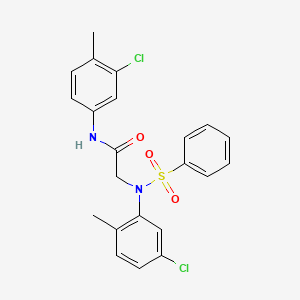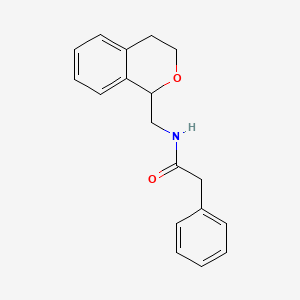
3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Several studies have shown that 3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one exhibits significant biochemical and physiological effects. For instance, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and scavenge free radicals in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the compound. However, one of the main limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one. For instance, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, future research could focus on optimizing the synthesis method of this compound to improve its yield and purity. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of this compound in animal models.
In conclusion, 3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one is a promising chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and organic synthesis. Further research is needed to fully understand the compound's mechanism of action and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one involves the reaction of benzofuran-2-carboxylic acid with isobutyl bromide and phenyl magnesium bromide in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified through various methods, including recrystallization and chromatography.
Applications De Recherche Scientifique
3-isobutoxy-3-phenyl-2-benzofuran-1(3H)-one has been extensively studied for its potential applications in medicinal chemistry and pharmacology. Several studies have shown that this compound exhibits promising antitumor, anti-inflammatory, and antioxidant properties, making it a potential candidate for the development of new drugs.
Propriétés
IUPAC Name |
3-(2-methylpropoxy)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13(2)12-20-18(14-8-4-3-5-9-14)16-11-7-6-10-15(16)17(19)21-18/h3-11,13H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGJGSKTKUNUCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1(C2=CC=CC=C2C(=O)O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(tert-butylthio)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5104779.png)
![ethyl 4-{[1-(4-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5104781.png)
![3-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B5104796.png)
![N-(3-methylphenyl)-2-(5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5104802.png)


![3-(3-methylphenyl)-5-[(5-phenyl-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104811.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B5104816.png)
![3-butoxy-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5104820.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5104826.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5104833.png)
![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)